

# Ki 23057 CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ki 23057**

Cat. No.: **B1683903**

[Get Quote](#)

A technical guide to **Ki 23057**, a potent FGFR2 inhibitor with promising therapeutic applications in oncology.

## Chemical and Physical Properties

**Ki 23057** is a small molecule inhibitor targeting Fibroblast Growth Factor Receptor 2 (FGFR2). Its chemical and physical properties are summarized below.

| Property          | Value                                                                                 | Source                                  |
|-------------------|---------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 516523-31-2                                                                           | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C30H35N3O4                                                                            | <a href="#">[1]</a>                     |
| Molecular Weight  | 501.6 g/mol                                                                           | <a href="#">[1]</a>                     |
| IUPAC Name        | 2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol | <a href="#">[1]</a>                     |
| Synonyms          | KI-23057, 5ZH5NA7ZMF                                                                  | <a href="#">[1]</a>                     |

## Mechanism of Action and Signaling Pathway

**Ki 23057** functions as a selective inhibitor of FGFR2, a receptor tyrosine kinase. The binding of fibroblast growth factors (FGFs) to FGFR2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a

cascade of downstream signaling pathways that are crucial for cell proliferation, survival, differentiation, and angiogenesis.

The primary signaling pathways activated by FGFR2 include:

- RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.
- PI3K-AKT-mTOR Pathway: This pathway plays a key role in cell survival, growth, and metabolism.
- PLC $\gamma$  Pathway: This pathway is involved in cell motility and calcium signaling.

By inhibiting the kinase activity of FGFR2, **Ki 23057** effectively blocks these downstream signaling cascades, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells that are dependent on FGFR2 signaling.

Below is a diagram illustrating the FGFR2 signaling pathway and the point of inhibition by **Ki 23057**.



[Click to download full resolution via product page](#)

FGFR2 signaling pathway and **Ki 23057** inhibition.

## Experimental Protocols

The following are generalized protocols for experiments commonly performed to evaluate the efficacy of **Ki 23057**.

### Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of **Ki 23057** on the proliferation of cancer cells.

Methodology:

- Cell Seeding: Plate cancer cells (e.g., gastric cancer cell lines) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **Ki 23057** (e.g., 0.1, 1, 10, 100  $\mu$ M) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC<sub>50</sub> value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the drug concentration.

### Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in the FGFR2 signaling pathway to confirm the mechanism of action of **Ki 23057**.

Methodology:

- Cell Lysis: Treat cells with **Ki 23057** as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR2, FGFR2, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry Analysis: Quantify the band intensities using image analysis software.

Below is a diagram illustrating the general workflow for a Western Blot experiment.



[Click to download full resolution via product page](#)

General workflow for Western Blot analysis.

## Therapeutic Potential

**Ki 23057** has shown potential as a therapeutic agent for cancers with aberrant FGFR2 signaling, particularly in drug-resistant gastric cancer. Studies have indicated that **Ki 23057** can

enhance the chemosensitivity of drug-resistant gastric cancer cell lines when used in combination with other chemotherapeutic drugs.<sup>[2]</sup> The synergistic effect is believed to be mediated through the induction of apoptosis.<sup>[2]</sup> Further research is warranted to fully elucidate the clinical utility of **Ki 23057** in various cancer types.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ki-23057 | C30H35N3O4 | CID 9850161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- To cite this document: BenchChem. [Ki 23057 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683903#ki-23057-cas-number-and-molecular-weight>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)